molecular formula C15H18OS B7872173 4-n-Butylphenyl-(2-thienyl)methanol CAS No. 944522-75-2

4-n-Butylphenyl-(2-thienyl)methanol

Cat. No.: B7872173
CAS No.: 944522-75-2
M. Wt: 246.4 g/mol
InChI Key: LKBKSVCZGBRERN-UHFFFAOYSA-N
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Description

4-n-Butylphenyl-(2-thienyl)methanol: is an organic compound that features a phenyl ring substituted with a butyl group and a thienyl ring attached to a methanol group. This compound is of interest due to its unique structural properties, which combine aromaticity with the presence of a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-n-Butylphenyl-(2-thienyl)methanol typically involves the reaction of 4-n-butylbenzaldehyde with 2-thienylmagnesium bromide (a Grignard reagent) in an anhydrous ether solvent. The reaction proceeds through the formation of an intermediate alcohol, which is then isolated and purified .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in 4-n-Butylphenyl-(2-thienyl)methanol can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.

    Reduction: The compound can undergo reduction reactions, particularly at the aromatic rings, to form partially or fully hydrogenated products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: Formation of 4-n-butylbenzaldehyde or 4-n-butylbenzoic acid.

    Reduction: Formation of 4-n-butylcyclohexyl-(2-thienyl)methanol.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-n-Butylphenyl-(2-thienyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-n-Butylphenyl-(2-thienyl)methanol involves its interaction with various molecular targets, primarily through its hydroxyl group and aromatic rings. The compound can form hydrogen bonds and π-π interactions with proteins and other biomolecules, influencing their structure and function. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

    4-n-Butylphenol: Similar structure but lacks the thienyl ring, making it less versatile in certain reactions.

    2-Thienylmethanol: Contains the thienyl ring but lacks the butyl-substituted phenyl ring, affecting its reactivity and applications.

    4-n-Butylbenzyl alcohol: Similar structure but with a benzyl group instead of a thienyl ring, altering its chemical properties.

Uniqueness: 4-n-Butylphenyl-(2-thienyl)methanol is unique due to the combination of a butyl-substituted phenyl ring and a thienyl ring attached to a methanol group. This structure provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of chemical reactions and applications .

Properties

IUPAC Name

(4-butylphenyl)-thiophen-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18OS/c1-2-3-5-12-7-9-13(10-8-12)15(16)14-6-4-11-17-14/h4,6-11,15-16H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBKSVCZGBRERN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001285708
Record name α-(4-Butylphenyl)-2-thiophenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001285708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944522-75-2
Record name α-(4-Butylphenyl)-2-thiophenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944522-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(4-Butylphenyl)-2-thiophenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001285708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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